

Understanding the chemical properties of Sitafloracin hydrate

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Compound of Interest

Compound Name: Sitafloracin

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An In-depth Technical Guide to the Chemical Properties of Sitafloracin Hydrate

This guide offers a detailed examination of the chemical and physicochemical properties of **Sitafloracin** hydrate, a potent fourth-generation fluoroquinolone antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles governing its action and stability.

Core Chemical Identity

Sitafloracin is a complex synthetic antibacterial agent. Its hydrated form is typically used in pharmaceutical formulations.

- Chemical Name: 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid hydrate[1]
- CAS Number: 163253-35-8 (for the sesquihydrate)[2][3]
- Molecular Formula: $C_{19}H_{18}ClF_2N_3O_3 \cdot 1.5H_2O$ (sesquihydrate)[3]
- Molecular Weight: 409.81 g/mol (anhydrous)[4][5], 436.84 g/mol (sesquihydrate)[3][6][7]

Physicochemical Properties

The physicochemical profile of **Sitafloxacin** hydrate is critical for its formulation, stability, and pharmacokinetic behavior. **Sitafloxacin** exists in various crystalline forms, including two anhydrides (α and β) and three hydrates (hemihydrate, monohydrate, and sesquihydrate), each with distinct properties.^{[8][9]}

Table 1: Summary of Quantitative Physicochemical Data for **Sitafloxacin**

Property	Value	Conditions & Notes
Aqueous Solubility	Insoluble ^{[1][5]}	Solubility is affected by the specific crystalline structure. ^[8]
DMSO Solubility	≥ 6.6 mg/mL ^{[1][6]}	Other sources report values up to 15 mg/mL in fresh DMSO. ^[7]
Ethanol Solubility	Insoluble ^{[1][5]}	
Predicted Boiling Point	629.2 ± 55.0 °C	Predicted value. ^[10]
Predicted Density	1.63 ± 0.1 g/cm ³	Predicted value. ^[10]
Storage Temperature	-20°C ^[3]	Recommended for long-term storage of the solid powder. ^[4]

Experimental Protocols & Methodologies

The characterization of **Sitafloxacin** relies on established analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase HPLC (RP-HPLC) method is essential for quantifying **Sitafloxacin** in bulk and dosage forms.^[11]

- Objective: To determine the purity and concentration of **Sitafloxacin**.
- Stationary Phase: Symmetry C18 column (5 μ m, 100 x 4.6 mm).^[11]
- Mobile Phase: A mixture of water and acetonitrile (e.g., 70:30 v/v).^[11]
- Flow Rate: 0.9 mL/min.^[11]

- Detection: PDA detector at 300 nm.[11]
- Results: A typical retention time for **Sitafloxacin** is approximately 2.198 minutes under these conditions. The method can be validated for linearity, with a typical range of 5-25 µg/mL.[11]

Determination of Lipophilicity (Log P)

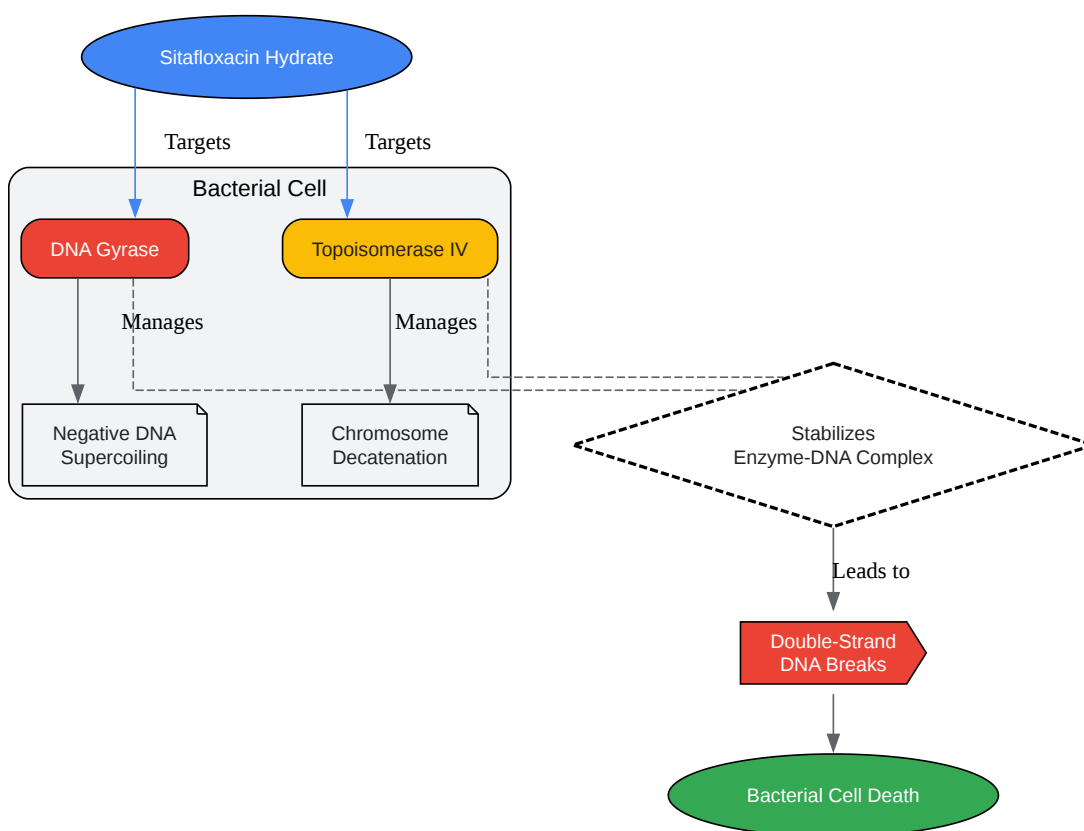
The partition coefficient (Log P) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask technique is a standard method for its experimental determination.[12]

- Objective: To measure the partitioning of **Sitafloxacin** between an organic phase (n-octanol) and an aqueous phase.
- Methodology:
 - Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 6.8 or 7.4) and saturate it with n-octanol.[12]
 - Dissolve a known amount of **Sitafloxacin** in the pre-saturated buffer.[12]
 - Add an equal volume of n-octanol pre-saturated with the buffer.
 - Agitate the mixture for several hours to reach equilibrium.[12]
 - Separate the two phases, typically by centrifugation.[12]
 - Determine the concentration of **Sitafloxacin** in the aqueous phase using UV spectrophotometry or HPLC.[12]
 - Calculate the concentration in the n-octanol phase by subtraction and determine the partition coefficient.[12]

Mechanism of Action: Dual Enzyme Inhibition

Sitafloxacin exerts its potent bactericidal effects by targeting two essential bacterial enzymes involved in DNA topology: DNA gyrase and topoisomerase IV.[13][14][15] This dual-targeting mechanism is a hallmark of its broad-spectrum activity and contributes to a lower propensity for

resistance development.[3] It inhibits both enzymes at a similar rate, which is a distinguishing feature compared to other fluoroquinolones.[3][13] The process stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[13]



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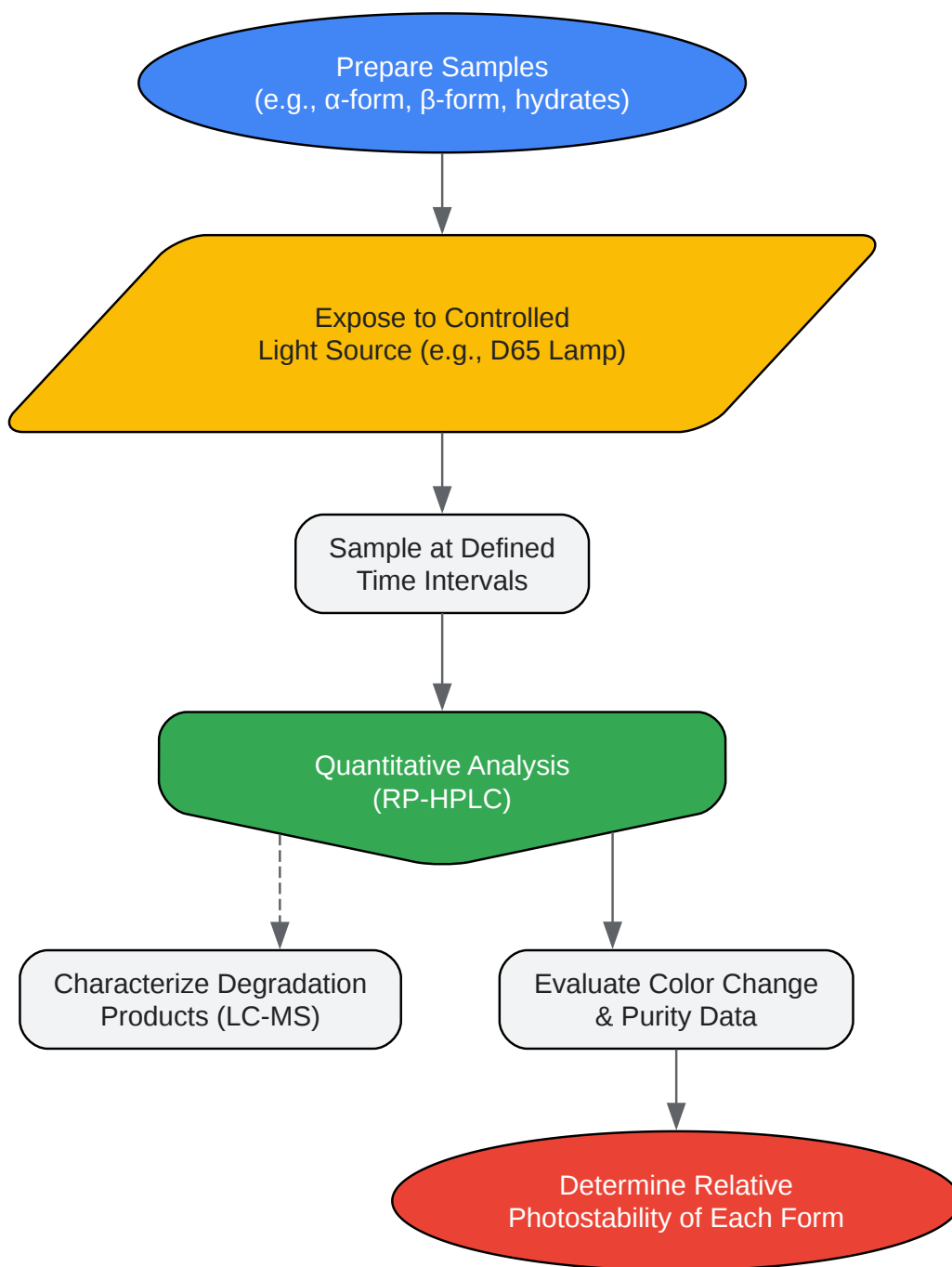
Caption: Dual-targeting mechanism of **Sitafloxacin** on bacterial DNA gyrase and topoisomerase IV.

Stability and Degradation

The stability of **Sitafloxacin** is influenced by its crystalline form and environmental factors like humidity and light.

- **Hygroscopicity:** The sesquihydrate form shows a more significant weight change in response to varying relative humidity compared to other forms.[8][9] This is attributed to a channel structure in its crystal lattice that accommodates water molecules.[8]
- **Photostability:** The β -anhydrate form is the least photostable.[8][9] Intramolecular hydrogen bonding in this form leads to a red shift in its solid-state UV spectrum, increasing its absorption of photoenergy and subsequent degradation.[8][9]

The workflow for assessing the photostability of a solid drug substance like **Sitafloxacin** hydrate is a critical part of its characterization.



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Caption: Experimental workflow for comparative photostability testing of **Sitafloxacin** forms.

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